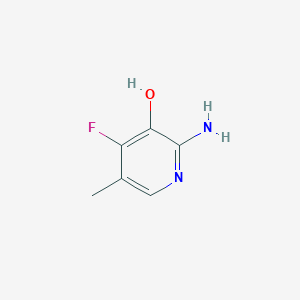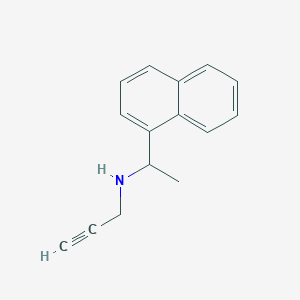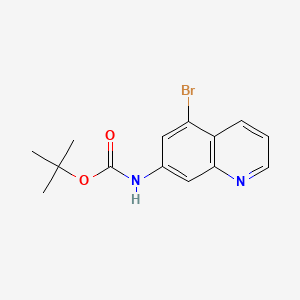
2-Amino-4-fluoro-5-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-fluoro-3-hydroxy-5-picoline is a chemical compound belonging to the class of picolines, which are derivatives of pyridine. This compound features an amino group (-NH2) at the second position, a fluoro group (-F) at the fourth position, and a hydroxyl group (-OH) at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-hydroxy-5-picoline typically involves multiple steps, starting from pyridine derivatives. One common synthetic route is the halogenation of pyridine followed by selective functional group modifications. For example, starting with 2-bromo-4-methylpyridine, the amino group can be introduced at the pyridine C2-position via Buchwald–Hartwig amination
Industrial Production Methods: In an industrial setting, the production of 2-Amino-4-fluoro-3-hydroxy-5-picoline may involve large-scale chemical reactions under optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired modifications on the pyridine ring.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-fluoro-3-hydroxy-5-picoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Amino-4-fluoro-3-hydroxy-5-picoline.
Aplicaciones Científicas De Investigación
2-Amino-4-fluoro-3-hydroxy-5-picoline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-4-fluoro-3-hydroxy-5-picoline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Amino-5-methylpyridine
2-Hydroxy-5-picoline
2-Bromo-4-methylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
1003710-87-9 |
|---|---|
Fórmula molecular |
C6H7FN2O |
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
2-amino-4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7FN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
Clave InChI |
HGWDBYSJCQGLEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)

![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)

![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)








![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
